molecular formula C18H22N8O2 B607614 Gdc-0084 CAS No. 1382979-44-3

Gdc-0084

Número de catálogo B607614
Número CAS: 1382979-44-3
Peso molecular: 382.428
Clave InChI: LGWACEZVCMBSKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-0084, also known as Paxalisib, is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR . It has shown promising activity in a preclinical model of glioblastoma . It is currently under investigation in clinical trials for patients with recurrent high-grade glioma .


Synthesis Analysis

The synthesis of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading, and the development of a controlled crystallization to provide the API .


Molecular Structure Analysis

The molecular formula of GDC-0084 is C18H22N8O2 . The exact mass is 382.19 and the molecular weight is 382.428 .


Chemical Reactions Analysis

In vitro kinase assay, GDC-0084 exhibited Ki values of 2 nM, 46 nM, 3 nM, 10 nM and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ and mTOR, respectively .


Physical And Chemical Properties Analysis

GDC-0084 is soluble at 8 mg/mL in DMSO . It is stable if stored as directed; avoid strong oxidizing agents .

Aplicaciones Científicas De Investigación

1. Application in Breast Cancer Brain Metastases

  • Summary of the Application : GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma. This study aimed to analyze the efficacy of PI3K/mTOR blockade in breast cancer brain metastases models .
  • Methods of Application : The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro. In vivo, the effect of GDC-0084 was investigated in breast cancer brain metastasis xenograft mouse models .
  • Results or Outcomes : In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines. In vivo, treatment with GDC-0084 markedly inhibited the growth of PIK3CA-mutant, with accompanying signaling changes .

2. Application in High-Grade Glioma

  • Summary of the Application : GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR. A first-in-human, phase I study was conducted in patients with recurrent high-grade glioma .
  • Methods of Application : GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity. Fluorodeoxyglucose-PET (FDG-PET) was performed to measure metabolic responses .
  • Results or Outcomes : GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities. FDG-PET and concentration data from brain tumor tissue suggest that GDC-0084 crossed the blood–brain barrier .

3. Application in PI3K Inhibition

  • Summary of the Application : GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR. It was identified as a distinct scaffold for PI3K inhibitors and has been used in the study of glioblastoma multiforme (GBM), a type of brain tumor .
  • Methods of Application : The discovery and preclinical characterization of GDC-0084 involved identifying analogues of thienopyrimidines that attained an acceptable combination of low transporter mediated efflux, good potency, and low projected human clearance .
  • Results or Outcomes : The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study .

4. Application in HER2-positive Breast Cancer

  • Summary of the Application : Researchers are studying GDC-0084 plus trastuzumab in patients with HER2-positive breast cancer and brain metastases .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the administration of GDC-0084 plus trastuzumab to patients with HER2-positive breast cancer and brain metastases .
  • Results or Outcomes : The results or outcomes of this study are not provided in the source .

5. Application in PI3K Inhibition

  • Summary of the Application : GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR. It was identified as a distinct scaffold for PI3K inhibitors and has been used in the study of glioblastoma multiforme (GBM), a type of brain tumor .
  • Methods of Application : The discovery and preclinical characterization of GDC-0084 involved identifying analogues of thienopyrimidines that attained an acceptable combination of low transporter mediated efflux, good potency, and low projected human clearance .
  • Results or Outcomes : The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study .

6. Application in HER2-positive Breast Cancer

  • Summary of the Application : Researchers are studying GDC-0084 in combination with trastuzumab for patients with HER2-positive breast cancer and brain metastases .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the administration of GDC-0084 in combination with trastuzumab to patients with HER2-positive breast cancer and brain metastases .
  • Results or Outcomes : The results or outcomes of this study are not provided in the source .

Safety And Hazards

GDC-0084 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

GDC-0084 is a promising treatment option for breast cancer brain metastases with dysregulated PI3K/mTOR signaling pathway conferred by activating PIK3CA mutations . It might be a promising treatment option for breast cancer brain metastases patients in the future .

Propiedades

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gdc-0084

CAS RN

1382979-44-3
Record name Paxalisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAXALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
TP Heffron, CO Ndubaku, L Salphati… - ACS medicinal …, 2016 - ACS Publications
… These efforts required identification of a distinct scaffold for PI3K inhibitors relative to our previous efforts and ultimately resulted in the identification of GDC-0084 (16). The discovery …
Number of citations: 81 pubs.acs.org
FM Ippen, CA Alvarez-Breckenridge, BM Kuter… - Clinical Cancer …, 2019 - AACR
… The results of this study suggest that the brain-penetrant PI3K/mTOR targeting GDC-0084 is a promising treatment option for breast cancer brain metastases with dysregulated PI3K/…
Number of citations: 59 aacrjournals.org
PY Wen, TF Cloughesy, AG Olivero, KM Morrissey… - Clinical Cancer …, 2020 - AACR
… GDC-0084 was conducted in patients with high-grade glioma. This phase I study showed that GDC-0084 … Our data suggest that clinical investigation of GDC-0084 in patients with high-…
Number of citations: 59 aacrjournals.org
L Ding, P Zhao, M Yang, G Lv, T Zhao - Biochemical and biophysical …, 2018 - Elsevier
… Our results show that GDC-0084 treatment at nanomole … GDC-0084-treated tumor tissues PI3K-Akt-mTOR and DNA-PKcs activation were significantly inhibited. In summary, GDC-0084 …
Number of citations: 19 www.sciencedirect.com
A Stumpf, A McClory, H Yajima… - … Process Research & …, 2016 - ACS Publications
… synthesis of a brain penetrant PI3K inhibitor GDC-0084. Highlights of the synthesis include a … The process delivered GDC-0084 with low levels of both impurities and residual metals. …
Number of citations: 19 pubs.acs.org
L Salphati, B Alicke, TP Heffron… - Drug Metabolism and …, 2016 - ASPET
… GDC-0084 distributed evenly in brain and intracranial U87 and GS2 tumors. GDC-0084 … GDC-0084 distribution throughout the brain and intracranial tumors led to potent inhibition …
Number of citations: 42 dmd.aspetjournals.org
MM Kangussu-Marcolino, GM Ehrenkaufer… - International Journal for …, 2019 - Elsevier
… Our strategy identified two additional CNS penetrant experimental compounds GDC-0084 and bimiralisib. GDC-0084 is active against all three parasites and exhibited similar potency …
Number of citations: 17 www.sciencedirect.com
BM Ellingson, J Yao, C Raymond, DA Nathanson… - Clinical Cancer …, 2020 - AACR
… Preclinical studies have shown the ability for GDC-0084 to inhibit the proliferation of several … of GDC-0084 within intracranial tumors (14, 15). These results suggest GDC-0084 may be …
Number of citations: 6 aacrjournals.org
TJ Yang, Z Zhang, R Young, JS Garner, J Simpson… - Cancer Research, 2020 - AACR
… GDC-0084 (paxalisib) is a potent, oral, selective, CNS-… and safety of concurrent GDC-0084 administration with RT (… The starting dose of GDC-0084 is 45mg daily and a maximum of …
Number of citations: 1 aacrjournals.org
PY Wen, J de Groot, JD Battiste, SA Goldlust… - Cancer Research, 2020 - AACR
Introduction: Paxalisib (previously GDC-0084) is a potent, oral, selective, brain-penetrant, small molecule inhibitor of class I phosphoinositide 3-kinase and mammalian target of …
Number of citations: 3 aacrjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.